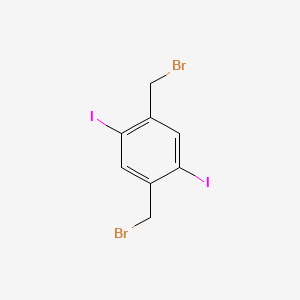

1,4-Bis(bromomethyl)-2,5-diiodobenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved aromatic nucleophilic substitution . Similarly, 1,4-Bis(bromomethyl)-2,5-diiodobenzene could potentially be synthesized through a halogenation process followed by a nucleophilic substitution reaction.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is typically characterized using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various synthesized compounds were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . The crystal structure of 1,1'-Bis(2-bromobenzoyl thioureido)ethane showed stabilization by intermolecular hydrogen bonds . These techniques could also be applied to determine the molecular structure of 1,4-Bis(bromomethyl)-2,5-diiodobenzene.

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The synthesis of 1,4-bis[β-(p-aminophenyl)ethyl] benzene involved a Sonogashira C—C coupling reaction . The reactivity of 1,4-Bis(bromomethyl)-2,5-diiodobenzene would likely be influenced by the presence of bromomethyl and diiodo groups, which could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure and the nature of the substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different conformations and packing in the crystal structures, which were influenced by the crystalline environment . The synthesis and characterization of 1,2-bis(bromomethyl)-4-fluorobenzene discussed factors affecting the reaction, such as raw material rate, reaction time, and temperature . These factors would also be relevant in the synthesis and property analysis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene.

Scientific Research Applications

Polymer Synthesis :

- Used as a bifunctional initiator in the cationic ring-opening polymerization of tetrahydrofuran, leading to the synthesis of poly(p-phenylene) (PPP) with alternating polytetrahydrofuran and hexyl side chains (Cianga, Hepuzer, & Yagcı, 2002).

- Employed in atom transfer radical polymerization of styrene for producing macromonomers, which were further used in Suzuki coupling reactions to synthesize polyphenylenes with alternating polystyrene and hexyl side chains (Cianga & Yagcı, 2002).

Synthesis of Electron-Rich Macrocycles :

- Utilized in the stepwise synthesis of [4+4] electron-rich thiamacrocycles, targeting fullerene complexation. Also used in a multicomponent mixture reaction to generate a range of thiamacrocycles, which were successfully separated (Holý et al., 2010).

Development of Novel Organic Compounds :

- Played a role in the synthesis of 1,5-dihydropolyalkylated s-indacenes, with mono- and dianions characterized by silylation. This process involved alkylation of malonic esters from 2,5-dimethyl-1,4-dibromomethylbenzene (Dahrouch et al., 2001).

Crystallography and Molecular Structure Studies :

- Used in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, with crystal structures determined by X-ray diffraction. This study explored the conformations and crystalline environments of the solvates (Szlachcic et al., 2007).

Exploration in Photophysical Behavior :

- Involved in the synthesis and study of thia-aza macrocycles with a 9-anthracenylmethyl moiety as a fluorescent appendage. These macrocycles showed an increase in fluorescence on the addition of transition metal ions, indicating potential applications in sensing technologies (Singh & Kumar, 2007).

Catalysis Research :

- Used in the synthesis of mono-, bis-, and tris-imidazolinium salts, which were then applied as in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions (Türkmen, Can, & Çetinkaya, 2009).

properties

IUPAC Name |

1,4-bis(bromomethyl)-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXBYLAAAKTAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)CBr)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376212 | |

| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(bromomethyl)-2,5-diiodobenzene | |

CAS RN |

56403-29-3 | |

| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)